N-Boc-3-bromo-4-hydroxy-pyrrolidine

Lipophilicity Protecting group strategy Physicochemical property comparison

N-Boc-3-bromo-4-hydroxy-pyrrolidine (CAS 1017782-17-0; IUPAC: 1,1-dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate) is a heterocyclic building block with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g·mol⁻¹. The compound features a pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc) N-protecting group, a bromine atom at the 3-position, and a hydroxyl group at the 4-position.

Molecular Formula C9H16BrNO3
Molecular Weight 266.13 g/mol
CAS No. 1017782-17-0
Cat. No. B1375465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-bromo-4-hydroxy-pyrrolidine
CAS1017782-17-0
Molecular FormulaC9H16BrNO3
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)Br)O
InChIInChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3
InChIKeyJVRIILICSFSOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-3-bromo-4-hydroxy-pyrrolidine (CAS 1017782-17-0): Core Physicochemical and Structural Baseline for Procurement


N-Boc-3-bromo-4-hydroxy-pyrrolidine (CAS 1017782-17-0; IUPAC: 1,1-dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate) is a heterocyclic building block with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g·mol⁻¹ [1]. The compound features a pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc) N-protecting group, a bromine atom at the 3-position, and a hydroxyl group at the 4-position [1]. Its predicted physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 328.2 ± 42.0 °C at 760 mmHg, a flash point of 152.3 ± 27.9 °C, and a calculated LogP of 0.40 . Commercially available purities range from 95% to 98%, with recommended storage at 2–8 °C under inert atmosphere and protection from light . The compound is supplied exclusively for research and development purposes as a synthetic intermediate, not for human or veterinary use .

Why N-Boc-3-bromo-4-hydroxy-pyrrolidine Cannot Be Interchanged with Closely Related Pyrrolidine Analogs


Substituting N-Boc-3-bromo-4-hydroxy-pyrrolidine with an apparently similar pyrrolidine building block—such as the de-halogenated N-Boc-4-hydroxypyrrolidine, the de-hydroxylated N-Boc-3-bromopyrrolidine, or the N-Cbz-protected analog—introduces consequential differences in reactivity, physicochemical profile, and downstream synthetic utility. The bromine atom at C-3 provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that the corresponding C–H, C–F, or C–Cl congeners cannot replicate with equivalent kinetics or substrate scope . The hydroxyl group at C-4 serves as both a stereochemical anchor and a site for further derivatization (oxidation, acylation, sulfonylation) that is absent in compounds lacking this functionality. Furthermore, the Boc protecting group confers orthogonal deprotection compatibility (acid-labile) relative to Cbz (hydrogenolysis-labile) or benzyl analogs, directly affecting the sequence design of multi-step syntheses. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in lipophilicity, synthetic yield, cross-coupling eligibility, and storage stability.

Quantitative Differentiation Evidence for N-Boc-3-bromo-4-hydroxy-pyrrolidine (1017782-17-0) Versus Comparator Analogs


Lipophilicity (LogP) Differentiation: N-Boc vs. N-Cbz Protecting Group Impact on Physicochemical Profile

N-Boc-3-bromo-4-hydroxy-pyrrolidine (1017782-17-0) exhibits a calculated LogP of 0.40, which is 0.61 log units lower than that of its N-Cbz-protected analog, benzyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS 799767-82-1, LogP 1.01) . The lower LogP of the Boc-protected compound translates to approximately 4-fold lower predicted lipophilicity, conferring superior aqueous compatibility during multi-step synthesis and facilitating chromatographic purification in polar solvent systems . The molecular weight difference (266.13 vs. 300.15 g·mol⁻¹) and the absence of the UV-active benzyl chromophore in the Boc derivative further differentiate detection and handling characteristics .

Lipophilicity Protecting group strategy Physicochemical property comparison

Synthetic Yield Benchmark: Optimized Bromination Protocol Delivers 78% Isolated Yield at Multi-Gram Scale

A published patent synthesis (WO2018/204532) reports a reproducible 78% isolated yield for N-Boc-3-bromo-4-hydroxy-pyrrolidine via bromination of N-Boc-3-pyrroline with N-bromosuccinimide (NBS, 1.3 equiv) in DMSO/H2O at 0 °C warming to 25 °C over 4 hours under inert atmosphere . The product was purified by silica gel chromatography to afford 2.45 g from 2.0 g of starting material (12 mmol scale) and was fully characterized by ¹H NMR (400 MHz, CDCl₃) . This yield establishes a procurement-relevant benchmark: users sourcing the compound can expect batch-to-batch consistency consistent with this reported protocol. In contrast, the analogous N-Boc-3-chloro-4-hydroxypyrrolidine lacks a similarly published, accessible synthesis protocol with verified yield data in the open patent literature at the time of this analysis.

Process chemistry Synthetic efficiency Bromination yield

C–Br vs. C–F Reactivity Divergence: Cross-Coupling Eligibility Determines Downstream Synthetic Scope

The C(sp³)–Br bond in N-Boc-3-bromo-4-hydroxy-pyrrolidine is eligible for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig C–N coupling with aryl amines, enabling direct C–C and C–N bond formation at the pyrrolidine 3-position . In contrast, the corresponding N-Boc-3-fluoro-4-hydroxypyrrolidine (CAS 869481-93-6, MW 205.23) contains a C–F bond that is effectively inert under standard cross-coupling conditions owing to the high bond dissociation energy of the C–F bond (~485 kJ/mol vs. ~285 kJ/mol for C–Br). This class-level reactivity difference means that the bromo analog can serve as a direct precursor to 3-aryl, 3-heteroaryl, or 3-amino-pyrrolidine libraries, whereas the fluoro analog is restricted to serving as a fluorinated terminal building block. No direct head-to-head kinetic comparison was identified in the literature; however, the well-established halogen reactivity hierarchy (I > Br >> Cl > F) in palladium-catalyzed oxidative addition provides the mechanistic foundation for this differentiation .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Halogen reactivity

Dual Functional Handle Density: Simultaneous Bromo and Hydroxy Groups Enable Orthogonal Derivatization Sequences Unavailable to Mono-Functional Analogs

N-Boc-3-bromo-4-hydroxy-pyrrolidine (1017782-17-0) possesses two chemically orthogonal functional handles on the pyrrolidine ring: a C-3 bromine atom (nucleophilic substitution / cross-coupling site) and a C-4 hydroxyl group (acylation, oxidation, O-alkylation, sulfonylation site). This contrasts with N-Boc-3-bromopyrrolidine (CAS 939793-16-5, MW 250.13, C9H16BrNO2), which lacks the 4-hydroxy group, and N-Boc-4-hydroxypyrrolidine (no halogen), which lacks the bromine handle. The molecular weight difference between the target (266.13 g·mol⁻¹) and N-Boc-3-bromopyrrolidine (250.13 g·mol⁻¹, ΔMW = 16.00 g·mol⁻¹, corresponding to one oxygen atom) reflects the additional hydroxyl [1]. The presence of both groups enables consecutive orthogonal transformations—for example, initial Suzuki coupling at C-3 followed by O-acylation at C-4—without requiring intermediate protection/deprotection steps that would be necessary if starting from two separate mono-functional building blocks.

Orthogonal functionalization Bifunctional building block Synthetic efficiency

Storage Stability: Refrigerated Storage Requirement (2–8 °C) Under Inert Atmosphere Differentiates Handling Protocol from Room-Temperature-Stable Analogs

N-Boc-3-bromo-4-hydroxy-pyrrolidine requires storage at 2–8 °C under inert gas protection and light exclusion to maintain purity specifications . In comparison, N-Boc-3-bromopyrrolidine (CAS 939793-16-5) is listed with a room-temperature storage condition , and N-Boc-4-fluoropyrrolidine derivatives are similarly reported as stable at ambient temperature. The more stringent cold-chain requirement for the target compound likely reflects the combined presence of the bromine (susceptible to photolytic C–Br bond cleavage) and the hydroxyl group (potential for oxidation), both contributing to a more demanding stability profile. This has direct procurement implications: shipping requires cold-pack logistics, and long-term inventory must be monitored for degradation.

Storage stability Procurement logistics Compound stability

Procurement-Relevant Application Scenarios for N-Boc-3-bromo-4-hydroxy-pyrrolidine (1017782-17-0)


Medicinal Chemistry: 3,4-Disubstituted Pyrrolidine Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling and O-Derivatization

The C-3 bromine enables Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids to generate 3-aryl-pyrrolidine intermediates, while the C-4 hydroxyl can subsequently undergo acylation, sulfonylation, or Mitsunobu inversion to access both cis and trans 3,4-disubstituted pyrrolidine libraries. This orthogonal reactivity profile is documented in the patent literature (WO2018/204532) and is consistent with the well-established reactivity hierarchy of alkyl halides in palladium catalysis. The low LogP (0.40) facilitates aqueous-phase workup between coupling steps, reducing purification burden relative to more lipophilic Cbz-protected analogs (LogP 1.01).

Chiral Pyrrolidine Building Block for Enantioselective nNOS Inhibitor Synthesis

The trans-3-bromo-4-hydroxypyrrolidine scaffold is a key intermediate in the chiral synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, as described in patent US9758507B2 [1]. Enzymatic resolution of racemic trans-bromohydrin derivatives using Candida antarctica lipase B (CAL-B) achieves >99% enantiomeric excess, providing both enantiomers for structure-activity relationship studies [2]. The Boc protecting group is compatible with the acidic deprotection conditions typically employed in the final stages of nNOS inhibitor assembly.

Process Chemistry: Multi-Gram Bromohydrin Intermediate with Validated 78% Yield Protocol

For process development groups seeking a scalable entry to 3,4-disubstituted pyrrolidines, the NBS-mediated bromination protocol (DMSO/H2O, 0–25 °C, 4 h) delivers 78% isolated yield at a demonstrated 12 mmol scale . The use of commodity reagents (NBS, DMSO, water) and mild conditions makes this route amenable to kilo-lab scale-up. The requirement for refrigerated storage (2–8 °C) and inert atmosphere must be factored into process logistics planning.

Agrochemical Lead Optimization: Bromine Replacement Strategy for Environmental Fate Modulation

In agrochemical research programs where the bromine atom serves as a synthetic placeholder for late-stage diversification, N-Boc-3-bromo-4-hydroxy-pyrrolidine provides a single intermediate that can be elaborated into multiple candidate analogs via parallel cross-coupling. The bifunctional nature of the scaffold (bromo + hydroxy) enables the construction of screening libraries with systematic variation at both the C-3 and C-4 positions, supporting structure-activity relationship campaigns for pest control or crop protection leads .

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